N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride
Description
Properties
Molecular Formula |
C9H20ClN3O |
|---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
N-(3-piperazin-1-ylpropyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-9(13)11-3-2-6-12-7-4-10-5-8-12;/h10H,2-8H2,1H3,(H,11,13);1H |
InChI Key |
HODLAHPEYXRQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCN1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the piperazine ring onto a propyl chain.
- Acetylation of the terminal amine group to form the acetamide.
- Conversion of the free base into the hydrochloride salt for stability and solubility.
The preparation can be broken down into key steps: alkylation of piperazine, amide formation, and salt formation.
Alkylation of Piperazine
A common approach involves the reaction of piperazine with a suitable haloalkyl derivative such as 1-bromo-3-chloropropane or 3-bromo-1-propanol derivatives under basic conditions to introduce the propyl linker.
-
- Piperazine is reacted with 1-bromo-3-chloropropane or similar alkyl halides.
- Potassium carbonate or sodium hydroxide acts as the base.
- Solvents such as acetonitrile or ethanol are used.
- Reflux or elevated temperatures (60–80°C) facilitate the reaction.
Formation of the Acetamide
The amino group on the propyl chain is acetylated to form the acetamide moiety.
-
- The intermediate amine is treated with acetic anhydride or acetyl chloride.
- The reaction is carried out in an organic solvent such as dichloromethane or ethanol.
- Mild base such as triethylamine may be added to scavenge released acid.
- The reaction is performed at room temperature or slightly elevated temperatures.
-
- The acetylation step is crucial for obtaining the amide functionality.
- Reaction time varies from 1 to several hours depending on conditions.
Hydrochloride Salt Formation
The free base N-[3-(piperazin-1-yl)propyl]acetamide is converted into its hydrochloride salt to improve stability and handling.
-
- Treatment with hydrochloric acid in an alcoholic solvent (e.g., methanol or ethanol).
- Stirring at room temperature overnight.
- Isolation by filtration or extraction.
Detailed Research Findings and Comparative Data
Representative Synthetic Route (Summary)
Alkylation: Piperazine is reacted with 1-bromo-3-chloropropane in acetonitrile with potassium carbonate under reflux to yield 1-(3-chloropropyl)piperazine.
Acetylation: The resulting amine intermediate is acetylated using acetic anhydride in the presence of triethylamine at room temperature to form N-[3-(piperazin-1-yl)propyl]acetamide.
Salt Formation: The free base is dissolved in methanol and treated with gaseous hydrochloric acid to precipitate the hydrochloride salt.
Additional Notes and Observations
- The choice of base and solvent in the alkylation step is critical to avoid side reactions and improve yield.
- Hydrolysis steps in related piperazine derivatives often use aqueous acidic or basic conditions at elevated temperatures (60–90°C), as seen in analogous compounds.
- Purification is typically achieved by extraction, drying over anhydrous salts, and recrystallization.
- Analytical characterization includes melting point determination, high-performance liquid chromatography purity assessment, and mass spectrometry confirmation.
Chemical Reactions Analysis
Types of Reactions
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[3-(piperazin-1-yl)propyl]acetamide N-oxide.
Reduction: Formation of N-[3-(piperazin-1-yl)propyl]ethylamine.
Substitution: Formation of N-[3-(alkylpiperazin-1-yl)propyl]acetamide.
Scientific Research Applications
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate neurotransmitter release and neuronal excitability, leading to its potential therapeutic effects . The compound’s ability to cross the blood-brain barrier further enhances its efficacy in targeting central nervous system disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride with structurally or functionally related piperazine- and acetamide-containing compounds, emphasizing substituent effects, pharmacological relevance, and physicochemical properties.
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Pharmacological Activity: Ranolazine’s antianginal activity is attributed to its bulky 2-hydroxy-3-phenoxypropyl group, which enhances sodium channel binding . In contrast, the simpler propyl-acetamide chain in the target compound may limit receptor specificity but offers flexibility for derivatization. Roxatidine’s anti-ulcer action relies on its hydroxyacetamide and phenoxy-piperidinylmethyl groups, which improve gastric acid suppression . The absence of aromatic substituents in the target compound reduces its affinity for H₂ receptors.
Physicochemical Properties :
- The hydrochloride salt in the target compound improves solubility compared to neutral piperazine derivatives (e.g., N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in ). However, N1-Acetylspermine trihydrochloride demonstrates significantly higher solubility due to its three HCl groups .
- Lipophilicity: Compounds with trifluoromethylphenyl () or benzyl groups () exhibit higher logP values, suggesting better blood-brain barrier penetration than the target compound.
Synthesis and Purity: The trifluoromethylphenyl-piperazine derivative () was synthesized with a 59% yield and 73% initial LC/MS purity, highlighting challenges in purifying halogenated analogs . No synthesis data are available for the target compound, but its simpler structure may streamline production.
Pharmacokinetic and Toxicological Considerations
- Metabolism: Piperazine derivatives like ranolazine undergo hepatic oxidation, while polyamine analogs (e.g., N1-Acetylspermine) are metabolized via acetylation pathways . The target compound’s metabolism remains uncharacterized.
- Toxicity : Piperazine-based drugs (e.g., roxatidine) generally exhibit low acute toxicity but may cause CNS side effects at high doses . Structural simplicity in the target compound could reduce off-target effects.
Biological Activity
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, effects on various biological targets, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes. The piperazine moiety is particularly significant, as it is known to modulate the activity of several biological targets, which can lead to alterations in cellular signaling pathways. This modulation may result in therapeutic effects in various conditions, including neurodegenerative diseases and cancer.
1. Neurotransmitter Receptors
- Dopamine Receptors : The compound has shown promise in interacting with dopamine receptors, particularly D2 and D3 subtypes. These interactions are critical for developing treatments for disorders like Parkinson's disease. Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially due to their antioxidant effects .
- Serotonin Receptors : this compound may also affect serotonin receptor activity, which is vital in mood regulation and anxiety disorders .
2. Antimicrobial Activity
- Preliminary studies suggest that derivatives of compounds with a piperazine backbone demonstrate antimicrobial properties. This compound could potentially inhibit the growth of antibiotic-resistant bacteria through membrane disruption mechanisms .
Case Study 1: Neuroprotective Effects
A study exploring the neuroprotective effects of similar piperazine derivatives indicated that they could enhance dopaminergic signaling in animal models of Parkinson's disease. The results showed significant improvements in motor functions and reduced oxidative stress markers after treatment with these compounds .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of piperazine derivatives against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). Results demonstrated a notable reduction in bacterial viability, suggesting that these compounds could be developed into effective antimicrobial agents .
Research Findings
Q & A
Basic Question: What are the key considerations for synthesizing N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride with high purity?
Methodological Answer:
Synthesis typically involves coupling piperazine with 3-chloropropylacetamide followed by HCl neutralization. Critical parameters include:
- Reagent Ratios : Excess piperazine (1.5–2 eq) ensures complete substitution of the chloro intermediate .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) removes unreacted piperazine and byproducts .
- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H NMR (δ 2.4–2.6 ppm for piperazine protons) .
Basic Question: How can researchers distinguish this compound from structurally similar impurities?
Methodological Answer:
Use orthogonal analytical techniques:
- HPLC-MS/MS : Differentiate by retention time and mass fragmentation (e.g., m/z 245.2 for the parent ion vs. m/z 229.1 for deacetylated impurities) .
- ¹H NMR : Key signals include the acetamide methyl group (δ 2.0–2.1 ppm) and piperazine protons (δ 2.4–2.6 ppm). Impurities like N-[3-(piperidin-1-yl)propyl]acetamide show distinct δ 1.4–1.6 ppm for piperidine CH₂ groups .
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and piperazine N-H bend at ~1550 cm⁻¹ .
Advanced Question: How to design stability studies for this compound under stress conditions?
Methodological Answer:
Follow ICH Q1A guidelines:
- Forced Degradation :
- Data Interpretation : Quantify degradation products (>0.1% threshold) and identify structures using high-resolution MS and 2D NMR .
Advanced Question: How to resolve contradictions in biological activity data for piperazine-acetamide derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigate by:
- Standardized Assays : Use validated protocols (e.g., fixed ATP concentration in kinase assays) .
- Structural Confirmation : Re-verify compound identity (X-ray crystallography or NOESY NMR for stereochemistry) .
- SAR Analysis : Compare substituent effects (e.g., piperazine vs. piperidine in vs. 15). Computational docking (AutoDock Vina) can rationalize activity differences .
Advanced Question: What strategies optimize the scale-up of this compound synthesis while minimizing byproducts?
Methodological Answer:
- Process Optimization :
- Continuous Flow Reactors : Improve mixing and heat transfer for piperazine coupling .
- In Situ Monitoring : Use PAT tools (Raman spectroscopy) to track reaction progress .
- Byproduct Control :
Basic Question: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
